![molecular formula C13H19NO B13295811 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol](/img/structure/B13295811.png)
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol is an organic compound that features a tetrahydronaphthalene moiety linked to a propanol group via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with an appropriate amine and propanol derivative. One common method involves the reductive amination of 1,2,3,4-tetrahydronaphthalene with 2-amino-1-propanol under hydrogenation conditions . The reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-one.
Reduction: 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propanamine.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-2-ylamine: Similar structure but lacks the propanol group.
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure with a hydroxyl group on the naphthalene ring.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-10(9-15)14-13-7-6-11-4-2-3-5-12(11)8-13/h2-5,10,13-15H,6-9H2,1H3 |
InChI Key |
CZQYJWJEYQPSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


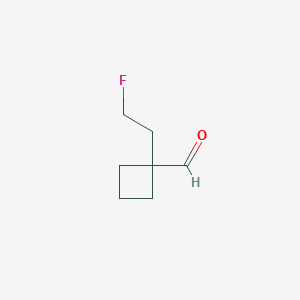
![N-[1-(1,3-thiazol-2-yl)ethyl]cycloheptanamine](/img/structure/B13295735.png)
![Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-CarboxylicAcid](/img/structure/B13295741.png)
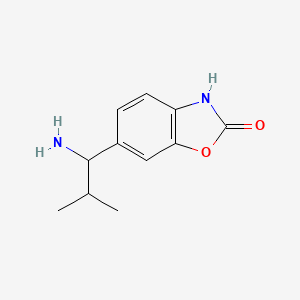


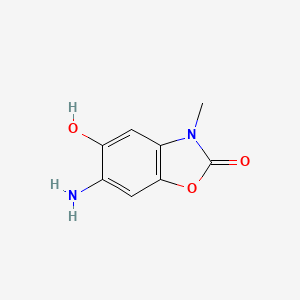
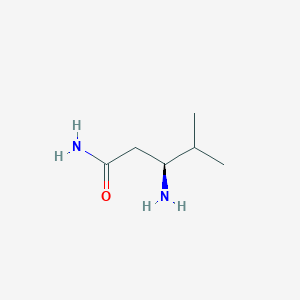
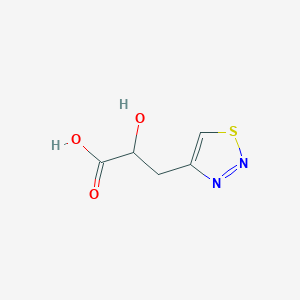
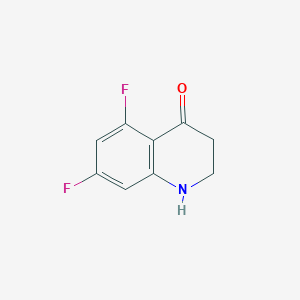
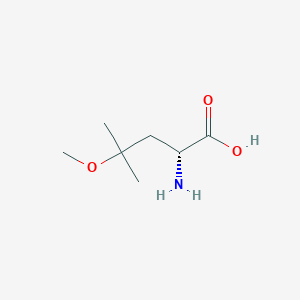

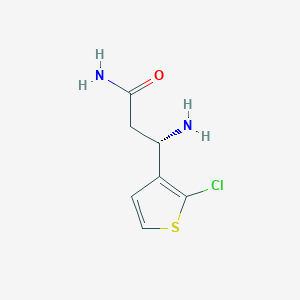
![1-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13295818.png)
